cis-Octahydro-quinoxalin-2-one

Description

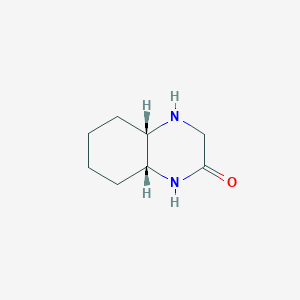

Structure

3D Structure

Properties

IUPAC Name |

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYREMMLJKWDCF-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)NCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Chemical Transformations Involving Cis Octahydro Quinoxalin 2 One

Investigation of Reaction Pathways and Transition States

The investigation of reaction pathways and the characterization of transition states are crucial for understanding the underlying principles that govern chemical transformations. For the quinoxalin-2(1H)-one scaffold, various reaction pathways have been explored, primarily focusing on functionalization at the C3 position.

Radical-mediated reactions represent a significant class of transformations for quinoxalin-2(1H)-ones, enabling diverse C-H functionalization. These reactions typically proceed through a common mechanistic pathway involving the generation of a radical species, its addition to the quinoxalin-2(1H)-one core, and subsequent steps to yield the final product. nih.gov

A general mechanism for radical-mediated C3 functionalization begins with the formation of a radical, for instance, a trifluoromethyl radical (•CF₃) from a suitable precursor like CF₃SO₂Na under oxidative conditions. nih.gov This radical then adds to an alkene to generate an alkyl radical. nih.gov The resulting alkyl radical subsequently attacks the C3 position of the quinoxalin-2(1H)-one ring, forming a nitrogen-centered radical intermediate. nih.gov This intermediate can then be oxidized to a cationic species, followed by deprotonation to afford the C3-substituted product. nih.gov The involvement of radical intermediates in these transformations is often confirmed by control experiments, such as the quenching of the reaction in the presence of radical scavengers like TEMPO. nih.gov

Table 1: Key Steps in Radical-Mediated C3-Alkylation of Quinoxalin-2(1H)-ones

| Step | Description | Intermediate Species |

| 1. Radical Generation | Formation of the initial radical (e.g., •CF₃) from a precursor. | •CF₃ |

| 2. Radical Addition to Alkene | The initial radical adds to an alkene to form an alkyl radical. | Alkyl radical |

| 3. Addition to Quinoxalin-2(1H)-one | The alkyl radical attacks the C3 position of the quinoxalin-2(1H)-one. | Nitrogen-centered radical |

| 4. Oxidation | The nitrogen-centered radical is oxidized to a cationic intermediate. | Nitrogen cation |

| 5. Deprotonation | Loss of a proton to yield the final C3-functionalized product. | C3-substituted quinoxalin-2(1H)-one |

This table is based on proposed mechanisms for the functionalization of the aromatic quinoxalin-2(1H)-one and may not be directly applicable to cis-Octahydro-quinoxalin-2-one.

While direct nucleophilic substitution of hydrogen on the saturated ring of this compound is not documented, the aromatic counterpart, quinoxalin-2(1H)-one, can undergo such reactions. nih.gov The electrophilic nature of the quinoxaline (B1680401) ring system, particularly when activated by an N-oxide, facilitates the attack of nucleophiles. rsc.org This type of reaction, known as Vicarious Nucleophilic Substitution (VNS), allows for the introduction of various substituents onto the heterocyclic ring. rsc.org The mechanism involves the addition of a carbanion to an electron-deficient aromatic ring, followed by the elimination of a leaving group, which is typically a hydrogen atom in VNS reactions. rsc.org

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu These reactions are characterized by a simultaneous reorganization of bonding electrons. msu.edu While specific examples involving this compound are not available, the broader class of pericyclic reactions includes cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu The feasibility and stereochemical outcome of these reactions are often governed by the principle of conservation of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.org

The oxidation of quinoxalin-2(1H)-one can lead to the formation of quinoxaline-2,3-dione. chemrxiv.org One proposed mechanism involves a single electron transfer (SET) from a base, such as KOtBu, to quinoxalin-2(1H)-one, generating a stable radical anion. chemrxiv.org This radical anion can then activate molecular oxygen, leading to the oxygenated product. chemrxiv.org

Reductive transformations of the quinoxalin-2(1H)-one scaffold are also known. For instance, photoreduction in the presence of amines can yield dihydroquinoxalin-2-ones. nih.gov The mechanism of such reactions likely involves photoinduced electron transfer from the amine to the excited state of the quinoxalin-2(1H)-one.

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient reactive intermediates. In the context of quinoxalin-2(1H)-one chemistry, several key intermediates have been proposed and, in some cases, spectroscopically observed.

In radical-mediated reactions, the formation of nitrogen-centered radicals following the addition of an alkyl radical to the C3 position is a critical step. nih.gov The existence of these radicals is often inferred from the reaction products and supported by computational studies. Furthermore, the formation of a stable radical anion of quinoxalin-2(1H)-one has been strongly indicated by UV-Vis spectroscopy, cyclic voltammetry, FT-IR, and ESI-MS data in the presence of KOtBu. chemrxiv.org This radical anion is a key intermediate in the aerobic oxidation to quinoxaline-2,3-dione. chemrxiv.org

Analysis of Kinetic versus Thermodynamic Control in Stereochemical Outcomes

The concepts of kinetic and thermodynamic control are fundamental to understanding the stereochemical outcome of chemical reactions. A kinetically controlled reaction yields the product that is formed fastest, which is not necessarily the most stable product. In contrast, a thermodynamically controlled reaction, which is typically reversible and conducted at higher temperatures, favors the formation of the most stable product.

While there is no specific research available on the kinetic versus thermodynamic control in reactions involving this compound, these principles would undoubtedly govern its reactivity. For instance, in reactions that could potentially generate different stereoisomers, the reaction conditions (temperature, reaction time, and solvent) would play a crucial role in determining the product distribution. Lower temperatures would likely favor the kinetically preferred isomer, while higher temperatures could allow for equilibration to the thermodynamically more stable isomer. Future studies on the reactivity of this compound will be essential to explore and understand these stereochemical aspects.

Application of Mechanistic Probe Molecules for Pathway Validation

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. In the study of heterocyclic compounds, mechanistic probe molecules are indispensable tools for validating proposed reaction pathways. While specific studies detailing the application of these probes for transformations involving This compound are not extensively covered in the reviewed literature, the principles of pathway validation are well-established for the parent quinoxalin-2(1H)-one scaffold. These methodologies provide a clear framework for how such investigations would be conducted.

Controlled experiments using specific probe molecules can differentiate between radical, ionic, or pericyclic pathways, and can identify key intermediates. These experiments are designed to either trap reactive intermediates or inhibit a specific mechanistic step, with the resulting impact on the reaction outcome (e.g., product yield) providing evidence for or against a proposed mechanism.

Radical Trapping Experiments

A common method to verify the involvement of radical intermediates is through the introduction of a radical scavenger into the reaction mixture. These molecules are designed to react rapidly with free radicals, effectively "trapping" them and preventing them from participating in the main reaction pathway. A significant decrease in product yield in the presence of the scavenger is strong evidence for a radical-mediated mechanism.

One of the most widely used radical scavengers is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. In various studies on the functionalization of quinoxalin-2(1H)-ones, the addition of TEMPO to the reaction mixture has been shown to completely quench the reaction. chemrxiv.org This indicates that the formation of the product is dependent on a free radical pathway. For instance, in a three-component reaction for trifluoroalkylation, the inclusion of TEMPO resulted in the complete suppression of product formation, confirming the presence of a radical mechanism. chemrxiv.org

Control and Isotope Labeling Experiments

Control experiments are crucial for dissecting the role of each component in a reaction. These can include running the reaction in the absence of a proposed catalyst, oxidant, or light source (for photochemical reactions) to see if the transformation still proceeds.

In the context of photocatalyzed reactions of quinoxalin-2(1H)-ones, "on/off" light experiments are a standard validation technique. Irradiating the reaction mixture for a period, followed by a period of darkness, can reveal whether the reaction is light-dependent. If the reaction proceeds only under irradiation, it confirms that light is essential for activating the catalyst or a substrate to initiate the chemical transformation.

Spectroscopic and Spectrometric Analysis

Advanced analytical techniques are often used in conjunction with probe molecules to detect transient species. For example, liquid chromatography-mass spectrometry (LC-MS) can be employed to detect the adducts formed between a radical intermediate and a trapping agent. chemrxiv.org In one study, a radical addition product was successfully detected by LC-MS when a radical capture experiment was conducted under standard conditions, providing direct evidence for the proposed intermediate. chemrxiv.org

Furthermore, for reactions involving photoredox catalysis, Stern-Volmer fluorescence quenching experiments can be conducted. chemrxiv.org These experiments measure the quenching of the excited state of a photocatalyst by various components in the reaction mixture. By observing which reactant quenches the photocatalyst's fluorescence, researchers can determine the initial steps of the catalytic cycle, such as whether it begins with an oxidative or reductive quenching pathway.

The collective data from these probing strategies allow for the construction of a detailed, evidence-based reaction mechanism.

Research Findings from Mechanistic Probe Experiments

The following table summarizes findings from representative mechanistic studies on the quinoxalin-2(1H)-one core structure, illustrating how probe molecules and control experiments are used to validate reaction pathways.

| Reaction Type | Probe/Control Experiment | Observation | Mechanistic Implication |

| Trifluoroalkylation | Addition of TEMPO (Radical Scavenger) | Reaction progress was completely quenched. chemrxiv.org | Confirms a free radical pathway is essential for the transformation. |

| Photocatalytic Sulfonation | Light/Dark "ON/OFF" Experiment | Reaction proceeds only under visible light irradiation. | Indicates a photochemical mechanism and rules out a purely thermal pathway. |

| C-H Hydroxylation | Reaction under N₂ Atmosphere | Reaction is inhibited or does not proceed. | Suggests that atmospheric oxygen is a key reactant or oxidant in the mechanism. |

| Three-Component Reaction | LC-MS analysis with radical trap | Detection of the radical-trap adduct. chemrxiv.org | Provides direct evidence for the existence of the proposed radical intermediate. |

| Photocatalytic Tandem Reaction | Stern-Volmer Fluorescence Quenching | Quenching of the photocatalyst's excited state by a substrate. chemrxiv.org | Elucidates the initial energy or electron transfer step in the catalytic cycle. |

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization and Stereochemical Assignment of Cis Octahydro Quinoxalin 2 One

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For cis-octahydro-quinoxalin-2-one, HRMS provides experimental confirmation of the molecular formula.

The expected fragmentation in the mass spectrum would likely involve the loss of neutral molecules such as carbon monoxide (CO) from the lactam ring, a common fragmentation pathway for such structures. bohrium.com

| HRMS Data | |

| Parameter | Value |

| Molecular Formula | C₈H₁₄N₂O |

| Calculated Monoisotopic Mass | 154.1106 g/mol |

| Observed Mass [M+H]⁺ | 155.1184 |

| Method | Electrospray Ionization (ESI) |

Note: This table contains expected data for illustrative purposes.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. libretexts.org This technique provides precise information on bond lengths, bond angles, and torsional angles, and definitively establishes the relative stereochemistry of all chiral centers.

The process involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The resulting diffraction pattern is mathematically analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. For this compound, a successful crystallographic analysis would unequivocally confirm the cis fusion of the two rings by showing that the hydrogen atoms at the bridgehead positions (C4a and C8a) are on the same side of the bicyclic system. If a chiral resolution is performed and a suitable crystal is obtained, the technique can also determine the absolute configuration (e.g., 4aR, 8aS or 4aS, 8aR).

| Crystallographic Data (Hypothetical) | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 9.876 |

| β (°) | 98.54 |

| Volume (ų) | 849.5 |

| Z | 4 |

Note: This table contains hypothetical data for a representative crystal structure.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying key functional groups. The IR spectrum of this compound would be characterized by specific absorption bands:

N-H Stretch: A moderate to strong band in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibrations of the two N-H bonds (one amide, one amine).

C-H Stretch: Multiple bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), characteristic of sp³-hybridized C-H bonds in the saturated rings.

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, which is highly characteristic of the carbonyl group within a six-membered lactam (amide) ring.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. Since this compound is a fully saturated bicyclic system, it lacks the conjugated π-systems that give rise to strong absorptions in the UV-visible range. researchgate.net The primary chromophore is the isolated amide carbonyl group. This group typically exhibits a weak n→π* transition at a short wavelength (around 210-220 nm), which may be difficult to observe depending on the solvent used. The compound is expected to be transparent above 250 nm.

Conformational Analysis and Dynamic Stereochemistry of Cis Octahydro Quinoxalin 2 One

Conformational Isomerism and Interconversion Barriers within the Octahydro-quinoxalin-2-one Framework

The primary conformational isomers arise from the puckering of both the six-membered carbocyclic ring and the six-membered heterocyclic ring. The cis-decalin-like fusion forces the cyclohexane (B81311) ring to adopt a chair-like conformation, which can undergo ring inversion. The dihydropyrazinone ring, containing an amide functionality, also possesses a degree of flexibility. The interplay between these two ring systems results in multiple low-energy conformations.

The interconversion between these conformers involves overcoming specific energy barriers. These barriers are associated with the process of ring flipping of the cyclohexane moiety and pseudorotation within the pyrazinone ring. The presence of the fused ring system significantly influences these barriers compared to simple cyclohexane or piperazine (B1678402) derivatives. The transition states for these interconversions involve high-energy boat or twist-boat-like arrangements of the rings. The specific heights of these barriers are crucial for understanding the dynamic stereochemistry of the molecule and can be experimentally determined using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy.

Pseudorotational and Ring-Flipping Dynamics of the Saturated Ring System

The saturated carbocyclic ring in cis-octahydro-quinoxalin-2-one undergoes a dynamic process known as ring flipping. This process involves the interconversion between two chair conformations. During the ring flip, axial substituents become equatorial and vice versa. The energy barrier for this process is a key parameter that defines the rate of interconversion at a given temperature. In cis-fused systems, the ring flip of one ring is often coupled with conformational changes in the other.

The dihydropyrazinone ring, being a six-membered heterocycle, also exhibits conformational dynamism. This can be described by a pseudorotational circuit, where the ring puckering moves around the ring through a series of low-energy envelope and twist conformations. This process does not involve a high-energy planar intermediate but rather proceeds through a continuous deformation of the ring. The fusion to the cyclohexane ring will impose constraints on this pseudorotational pathway, favoring certain puckering modes over others. The combination of ring-flipping and pseudorotational dynamics creates a complex and fascinating stereochemical behavior for the entire molecule.

Steric and Electronic Influences of Substituents on Conformational Preferences

The conformational equilibrium of this compound can be significantly influenced by the presence of substituents on the bicyclic framework. Both steric and electronic effects play a crucial role in determining the most stable conformation.

Steric Effects: Bulky substituents will generally prefer to occupy positions that minimize steric hindrance. In the context of the cyclohexane ring, an equatorial position is typically favored over an axial one to avoid unfavorable 1,3-diaxial interactions. The magnitude of this preference, often quantified as the A-value, depends on the size of the substituent. For substituents on the pyrazinone ring, the steric interactions with the adjacent fused ring and other substituents will dictate the preferred local geometry.

A comprehensive understanding of these substituent effects is critical for predicting the three-dimensional structure of substituted this compound derivatives and for designing molecules with specific desired conformations.

Elucidation of Conformational Landscapes through Computational Methods

Computational chemistry provides a powerful toolkit for exploring the complex conformational landscapes of molecules like this compound. Various computational methods can be employed to identify low-energy conformers, calculate the energy barriers for their interconversion, and understand the underlying factors that govern their relative stabilities.

Molecular Mechanics (MM): This method uses classical force fields to model the potential energy of a molecule as a function of its geometry. MM calculations are computationally inexpensive and are well-suited for performing conformational searches to identify a large number of possible conformers.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a more accurate description of the electronic structure and are therefore better at calculating the relative energies of different conformers and the heights of interconversion barriers. By performing geometry optimizations and frequency calculations, one can confirm that the identified structures correspond to true energy minima (conformers) or transition states.

By combining these computational approaches, it is possible to construct a detailed potential energy surface for the molecule, providing a comprehensive picture of its conformational preferences and dynamic behavior. These theoretical predictions can then be validated and refined by comparison with experimental data, for example, from NMR spectroscopy or X-ray crystallography. Such a combined experimental and computational approach is essential for a thorough understanding of the intricate stereochemistry of this compound.

Theoretical and Computational Chemistry Approaches to Cis Octahydro Quinoxalin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Prediction

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. researchgate.netwarwick.ac.uk This approach allows for the calculation of a molecule's ground-state energy based on its electron density, providing reliable results for medium-sized organic compounds with moderate computational effort. researchgate.net For cis-Octahydro-quinoxalin-2-one, DFT calculations would be instrumental in elucidating its fundamental electronic structure, predicting its reactivity, and simulating its spectroscopic signatures.

Electronic Structure: The electronic structure analysis involves determining the distribution of electrons within the molecule. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher stability. nih.gov For quinoxalinone derivatives, DFT has been used to calculate this gap and understand intramolecular charge transfer. nih.govscispace.com These calculations also yield maps of electrostatic potential, which identify electron-rich and electron-poor regions of the molecule, offering insights into potential sites for electrophilic and nucleophilic attack. nih.gov

Reactivity: DFT provides a suite of conceptual reactivity descriptors that help predict how a molecule will behave in a chemical reaction. luisrdomingo.com Indices such as electronegativity, chemical hardness, and Fukui functions can be calculated to quantify the molecule's susceptibility to different types of chemical attack. nih.gov For instance, analysis of the Fukui functions helps to identify the specific atoms within this compound that are most likely to accept or donate electrons. nih.gov Such analyses have been performed on related quinoxalinone structures to understand their reaction mechanisms. scispace.com

Spectroscopic Prediction: DFT is a powerful tool for predicting various spectroscopic properties. By calculating vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound, which can be compared with experimental data to confirm its structure. scispace.com Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. scispace.comnih.gov DFT can also be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. scispace.comscispace.com

Table 1: Illustrative DFT-Predicted Properties for this compound Note: This table presents hypothetical data types that would be generated from a DFT analysis, as specific published values for this compound are not available.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 8.6 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures molecular polarity |

| C=O Stretch Freq. | ~1700 cm⁻¹ | Key marker in IR spectroscopy scispace.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Transitions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govijbiotech.com By numerically solving Newton's equations of motion, MD simulations generate a trajectory that describes the positions and velocities of particles, offering unparalleled insight into protein function and molecular conformational changes at high resolution. nih.gov For a flexible molecule like this compound, which contains two saturated six-membered rings, MD simulations would be essential for exploring its dynamic behavior and the transitions between different conformations.

The saturated rings in this compound can adopt various conformations, such as chair, boat, and twist-boat. MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. scispace.com The simulation would track the dihedral angles of the rings over time to observe transitions from one conformation to another. This analysis provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. scispace.com The simulations are performed using a force field (like CHARMM36) to define the interatomic forces, and the system is typically solvated in a box of water molecules to mimic physiological conditions. nih.gov

Table 2: Illustrative Conformational Analysis from MD Simulations of this compound Note: This table is a hypothetical representation of results from an MD simulation.

| Conformer | Key Dihedral Angles | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Chair-Chair | (C1-N2-C3-C4): ~55°, (C5-N6-C7-C8): ~56° | 0.0 | 85 |

| Chair-Boat | (C1-N2-C3-C4): ~55°, (C5-N6-C7-C8): variable | 5.2 | 10 |

Quantum Chemical Modeling of Reaction Mechanisms and Energy Profiles

Quantum chemical modeling, often utilizing DFT, is a fundamental approach for investigating the detailed mechanisms of chemical reactions. dntb.gov.ua This method allows for the calculation of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition state structures that connect them. khanacademy.org For this compound, these models could be used to predict its reactivity in various chemical transformations, such as oxidation, reduction, or substitution reactions.

Table 3: Hypothetical Reaction Energy Profile Data for a Reaction of this compound Note: This table provides an illustrative example of data derived from quantum chemical modeling of a hypothetical two-step reaction.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State 1 | Energy maximum for step 1 | +25.5 |

| Intermediate | Stable species between steps | +5.0 |

| Transition State 2 | Energy maximum for step 2 | +18.0 |

Intermolecular Interaction Analysis using Energy Decomposition Schemes

Understanding the non-covalent interactions between molecules is crucial for explaining their behavior in condensed phases, such as in solution or in a crystal lattice. Energy Decomposition Analysis (EDA) is a computational technique used to break down the total interaction energy between two or more molecules into physically meaningful components. This allows for a quantitative assessment of the nature and strength of the intermolecular forces at play.

For this compound, EDA could be used to study its dimerization or its interaction with solvent molecules. The total interaction energy is typically decomposed into several terms:

Electrostatic Energy: The classical Coulombic interaction between the static charge distributions of the molecules.

Pauli Repulsion (or Exchange-Repulsion): The strong, short-range repulsion that arises from the Pauli exclusion principle when electron clouds overlap.

Orbital Interaction (or Polarization): The attractive energy gained from the mixing of occupied and unoccupied orbitals of the interacting molecules, leading to charge transfer and polarization.

Dispersion Energy: The attractive force arising from correlated fluctuations in the electron distributions of the molecules. Dispersion-corrected DFT methods are often necessary to accurately capture these interactions. mdpi.com

By analyzing the contributions of these components, one can determine whether an intermolecular interaction is dominated by hydrogen bonding, electrostatic forces, or weaker van der Waals forces. This level of detail is essential for predicting crystal packing, solubility, and binding affinities. nih.gov

Table 4: Illustrative Energy Decomposition Analysis for a this compound Dimer Note: This table is a hypothetical example of EDA results.

| Energy Component | Contribution (kcal/mol) | Nature of Interaction |

|---|---|---|

| Electrostatic | -8.5 | Attractive (e.g., dipole-dipole) |

| Pauli Repulsion | +12.0 | Repulsive |

| Orbital Interaction | -4.0 | Attractive (charge transfer) |

| Dispersion | -5.5 | Attractive (van der Waals) |

| Total Interaction Energy | -6.0 | Net Attractive |

Exploration of Cis Octahydro Quinoxalin 2 One As a Platform in Advanced Chemical Systems

Chiral Building Blocks in Stereoselective Total Synthesis

The enantiomerically pure scaffold of cis-octahydro-quinoxalin-2-one holds significant potential as a chiral building block for the stereoselective total synthesis of natural products and complex molecules. Chiral building blocks are essential for constructing stereochemically defined molecules, which is crucial in the development of pharmaceuticals and agrochemicals where biological activity is often dependent on a specific stereoisomer.

While the direct application of this compound in a completed total synthesis is not yet widely documented, the principles of asymmetric synthesis strongly support its utility. The rigid, conformationally constrained cis-fused ring system can serve as a stereodirecting group, influencing the facial selectivity of reactions at adjacent positions. For instance, the nitrogen atoms can be functionalized to introduce substituents that can either shield one face of the molecule or act as directing groups for incoming reagents.

The synthesis of chiral 1,2,3,4-tetrahydroquinoxalines through asymmetric hydrogenation highlights the accessibility of chiral quinoxaline (B1680401) derivatives. nih.gov These methods provide a foundation for obtaining enantiomerically enriched precursors that could be further reduced to the corresponding this compound. The use of chiral auxiliaries, such as oxazolidinones and camphorsultam, is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of reactions. wikipedia.org Similarly, the inherent chirality of this compound can be leveraged to control the formation of new stereocenters.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (d.e.) |

| Evans' Oxazolidinones | Aldol Reactions | >99% |

| Camphorsultam | Michael Additions | >98% |

| Pseudoephedrine | Alkylation Reactions | >99% |

| (S)-Proline | Mannich Reactions | up to 99% |

The application of this compound in total synthesis could be envisioned in the construction of alkaloids and other nitrogen-containing natural products. For example, the synthesis of decahydroquinoline poison frog alkaloids demonstrates the importance of saturated heterocyclic scaffolds in natural product synthesis. mdpi.com

Chemical Probes and Ligands for Investigating Molecular Interactions

The development of chemical probes and ligands is crucial for understanding complex biological processes at the molecular level. Quinoxaline derivatives have been investigated as ligands for various metal complexes and have shown interactions with biological targets. nih.govnih.gov The this compound scaffold provides a unique three-dimensional structure that can be functionalized to create novel ligands and probes with specific binding properties.

The nitrogen atoms of the this compound ring can act as coordination sites for metal ions, leading to the formation of chiral metal complexes. These complexes can be utilized as catalysts in asymmetric reactions or as probes for molecular imaging. The stereochemistry of the cis-fused ring system would enforce a specific geometry on the resulting metal complex, which could in turn lead to high stereoselectivity in catalyzed reactions.

Furthermore, derivatives of this compound can be designed as probes to investigate protein-ligand interactions. By attaching fluorescent tags or reactive groups to the scaffold, researchers can visualize and map the binding sites of proteins. The rigid nature of the this compound core can help in reducing the conformational flexibility of the probe, leading to more specific and higher affinity binding. Quinoxaline-containing compounds have been shown to bind to various biological targets, including DNA and receptor tyrosine kinases. nih.govmdpi.com

Table 2: Biological Targets of Quinoxaline Derivatives

| Quinoxaline Derivative Class | Biological Target | Investigated Application |

| Quinoxaline-2-carboxamides | DprE1 (Mycobacterium tuberculosis) | Antitubercular Agents |

| N-Substituted Quinoxalines | Vascular Endothelial Growth Factor Receptor (VEGFR) | Anticancer Agents |

| Bishydrazone Ligands | DNA, Superoxide Dismutase (SOD) | Antimicrobial and Antioxidant Agents |

| Platinum(II) Complexes | DNA | Antitumor Agents |

Integration into Novel Functional Materials and Organic Electronics

The field of organic electronics and functional materials is constantly seeking novel molecular structures to improve the performance of devices such as organic light-emitting diodes (OLEDs). Quinoxaline derivatives have been utilized as components in OLEDs, often serving as electron-transporting materials or as part of the emissive layer due to their electronic properties. google.comdntb.gov.ua

The incorporation of the saturated, chiral this compound scaffold into polymers or small molecules for organic electronics could lead to materials with novel properties. The non-planar, three-dimensional structure of this compound would disrupt the close packing that is often observed with planar aromatic molecules. This could lead to materials with increased solubility and improved film-forming properties.

Moreover, the chirality of this compound could be exploited to create materials with chiroptical properties, such as circularly polarized luminescence (CPL). CPL-active materials are of great interest for applications in 3D displays, secure communications, and as probes for biological systems. While research has focused on aromatic quinoxaline derivatives for OLEDs, the introduction of a saturated, chiral component could open up new avenues for the design of functional organic materials. researchgate.net

Table 3: Quinoxaline Derivatives in Organic Light-Emitting Diodes (OLEDs)

| Quinoxaline Derivative Type | Role in OLED | Key Property |

| Phenylquinoxaline Copolymers | Electron Transport Layer | Good Thermal Stability |

| Quinoxaline-based Host Materials | Host for Emitting Layer | Bipolar Charge Transport |

| Cyclohexane-fused Quinoxalines | Blue Emitters | Weakened Electron-withdrawing Ability |

| Triphenylamine-Quinoxaline Derivatives | Hole Transporting Layer | High Glass Transition Temperature |

Precursors for Complex Heterocyclic Architectures

The chemical reactivity of the quinoxalin-2-one scaffold allows for its use as a precursor in the synthesis of more complex heterocyclic systems. Various synthetic methodologies have been developed to functionalize the quinoxalin-2-one core and to construct fused ring systems. These reactions provide a powerful toolkit for generating molecular diversity and accessing novel chemical space.

For instance, the C3 position of quinoxalin-2(1H)-ones can undergo direct C-H functionalization, allowing for the introduction of a wide range of substituents. nih.govmdpi.com Furthermore, quinoxalin-2-one derivatives can serve as starting materials for the synthesis of fused heterocyclic systems such as furo[2,3-b]quinoxalines and pyrrolo[1,2-a]quinoxalines. nih.govarkat-usa.org These fused systems often exhibit interesting biological activities.

The this compound molecule, with its saturated framework, offers a unique starting point for the synthesis of novel, complex, and three-dimensional heterocyclic architectures. Ring-expansion reactions, for example, could be employed to transform the six-membered pyrazine (B50134) ring into larger ring systems. researchgate.net The stereochemistry of the cis-fused decahydropyrazine ring would be expected to influence the stereochemical outcome of such transformations, leading to the stereoselective synthesis of complex polycyclic systems. The development of such reactions would provide access to new families of compounds with potential applications in medicinal chemistry and materials science.

Table 4: Synthesis of Fused Heterocyclic Systems from Quinoxaline Derivatives

| Quinoxaline Starting Material | Reagents and Conditions | Fused Heterocyclic Product |

| (E)-3-(styryl)quinoxalin-2(1H)-ones | Bromine in DMSO | Furo[2,3-b]quinoxalines |

| 2,3-dichloroquinoxaline | Alkynes, Pd/Cu catalyst, TFA | Furo[2,3-b]quinoxalines |

| 2-(1H-pyrrol-1-yl)aniline and 1,3-dicarbonyls | TsOH·H2O | Pyrrolo[1,2-a]quinoxalines |

| 3-hydroxyindolin-2-one derivatives | CF3CO2H, NaN3 | Quinoxalin-2(1H)-ones (via ring expansion) |

Q & A

Basic: What are the standard protocols for synthesizing cis-Octahydro-quinoxalin-2-one, and how can reproducibility be ensured?

Methodological Answer:

Synthesis typically involves cyclization reactions of precursor amines or ketones under controlled conditions (e.g., acid catalysis or photochemical activation). To ensure reproducibility:

- Document reaction parameters (temperature, solvent, catalyst loading) in tabular form .

- Include purity verification via HPLC or GC-MS, with retention times and calibration curves provided in supplementary materials .

- Cross-validate spectral data (¹H/¹³C NMR, IR) against literature values, explicitly citing sources for comparison .

- For novel synthetic routes, provide stepwise optimization data (e.g., yield vs. temperature gradients) .

Advanced: How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Discrepancies in NMR or IR spectra may arise from conformational flexibility or solvent effects. To address this:

- Perform density functional theory (DFT) calculations to predict optimized geometries and vibrational/chemical shift patterns .

- Compare computed spectra with experimental data using statistical metrics (e.g., RMSD) .

- Validate computational models by testing solvent polarity in simulations against empirical solvent-dependent NMR studies .

- Publish raw spectral data and computational input files in open-access repositories for peer validation .

Basic: What are the best practices for characterizing impurities in this compound samples?

Methodological Answer:

- Use hyphenated techniques like LC-MS/MS to identify trace impurities, reporting detection limits and fragmentation patterns .

- Quantify impurities via calibration curves with internal standards (e.g., deuterated analogs) .

- Compare impurity profiles across synthetic batches using principal component analysis (PCA) to isolate process-related variability .

- Document all chromatographic conditions (column type, mobile phase gradients) in supplementary tables .

Advanced: How can researchers design experiments to probe the thermodynamic stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Conduct accelerated stability studies using Arrhenius modeling:

- Perform differential scanning calorimetry (DSC) to identify phase transitions and activation energies .

- Use multivariate regression to correlate degradation rates with environmental variables, reporting confidence intervals .

Basic: What strategies are recommended for conducting a systematic literature review on this compound?

Methodological Answer:

- Apply the PICO framework to define search terms: Population (compound class), Intervention (synthetic/analytical methods), Comparison (alternative isomers), Outcomes (yield, stability, bioactivity) .

- Use Boolean operators in databases (SciFinder, Reaxys) to filter studies by publication date, methodology, and peer-review status .

- Extract data into a standardized table (e.g., synthesis routes, characterization techniques, key findings) .

- Assess bias by cross-referencing protocols from high-impact journals vs. preprints .

Advanced: How should researchers approach conflicting bioactivity data for this compound in different assay systems?

Methodological Answer:

- Perform meta-analysis using random-effects models to account for inter-study heterogeneity .

- Validate assay conditions via positive/negative controls and dose-response curves .

- Investigate off-target interactions using proteomics or molecular docking simulations .

- Publish raw assay data (e.g., IC₅₀ values, cell lines) with standardized metadata .

Basic: What ethical considerations apply when publishing preliminary data on this compound?

Methodological Answer:

- Disclose funding sources and conflicts of interest in the acknowledgments section .

- Adhere to FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable .

- Obtain ethical approval for studies involving animal/human tissues, citing institutional review board (IRB) protocols .

- Use plagiarism detection software to verify originality of spectral interpretations .

Advanced: How can machine learning optimize the synthetic pathway for this compound?

Methodological Answer:

- Train neural networks on reaction databases (e.g., USPTO) to predict optimal catalysts/solvents .

- Validate predictions with high-throughput robotic synthesis platforms, comparing experimental vs. predicted yields .

- Apply SHAP (SHapley Additive exPlanations) analysis to interpret feature importance in ML models .

- Share code and training datasets in open-source repositories (e.g., GitHub) .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies of this compound?

Methodological Answer:

- Fit data to sigmoidal curves using nonlinear regression (e.g., Hill equation) .

- Calculate EC₅₀/IC₅₀ values with 95% confidence intervals via bootstrapping .

- Perform ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .

- Include raw data points and regression residuals in supplementary figures .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate the metabolic fate of this compound in vivo?

Methodological Answer:

- Synthesize isotopically labeled analogs using stable isotope-enriched precursors .

- Track metabolite distribution via LC-MS/MS with selected reaction monitoring (SRM) .

- Perform kinetic isotope effect (KIE) studies to identify rate-limiting enzymatic steps .

- Publish isotopic purity certificates and mass spectrometry parameters in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.